molecular formula C9H7F2NO3 B11784343 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol

Cat. No.: B11784343
M. Wt: 215.15 g/mol
InChI Key: VQDXDIXZFGBTLY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. For 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol, a common synthetic route includes the reaction of 2-aminophenol with a difluoromethoxy-substituted aldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the cyclization reactions . These methods allow for the large-scale production of benzoxazole compounds with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethoxy-substituted benzoxazole derivatives, which can exhibit enhanced pharmacological activities .

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-6-methanol stands out due to its unique combination of difluoromethoxy and methanol functional groups, which contribute to its distinct pharmacological profile. The presence of these groups enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]methanol

InChI

InChI=1S/C9H7F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-3,8,13H,4H2

InChI Key

VQDXDIXZFGBTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=N2)OC(F)F

Origin of Product

United States

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